molecular formula C11H12N2O4 B2918392 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 105807-70-3

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B2918392
CAS No.: 105807-70-3
M. Wt: 236.227
InChI Key: UBWNWQCPTMSACN-UHFFFAOYSA-N
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Description

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one is a chemical compound with the molecular formula C11H12N2O4

Scientific Research Applications

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one typically involves the nitration of a suitable precursor, followed by cyclization. One common method starts with the nitration of 2-isopropylphenol to form 2-isopropyl-4-nitrophenol. This intermediate is then subjected to cyclization with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-isopropyl-7-amino-4H-benzo[1,4]oxazin-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-carboxy-7-nitro-4H-benzo[1,4]oxazin-3-one.

Mechanism of Action

The mechanism of action of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one can be compared with other similar compounds in the benzo[1,4]oxazine family:

    2,2-dimethyl-6-nitro-4H-benzo[1,4]oxazin-3-one: Similar structure but with different substituents, leading to variations in chemical reactivity and applications.

    2-ethyl-6-nitro-4H-benzo[1,4]oxazin-3-one:

    6-nitro-2-phenyl-4H-benzo[1,4]oxazin-3-one: Differing in the phenyl group, which affects its chemical behavior and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

7-nitro-2-propan-2-yl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-6(2)10-11(14)12-8-4-3-7(13(15)16)5-9(8)17-10/h3-6,10H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWNWQCPTMSACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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